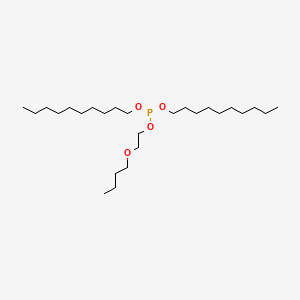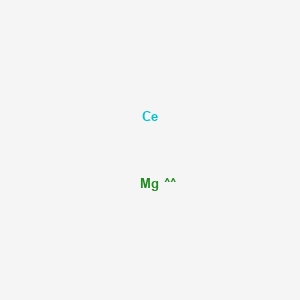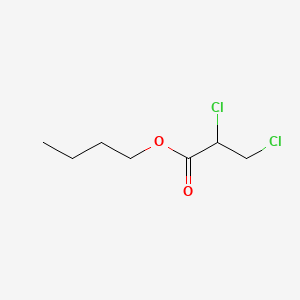
(r)-Ozanimod hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ozanimod hydrochloride is a selective sphingosine-1-phosphate receptor modulator. It is primarily used in the treatment of relapsing forms of multiple sclerosis and ulcerative colitis. The compound works by reducing the migration of lymphocytes into the central nervous system and inflamed tissues, thereby mitigating the autoimmune response.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ozanimod hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of reactions such as alkylation, cyclization, and functional group transformations. The final step typically involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-Ozanimod hydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
®-Ozanimod hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
科学的研究の応用
®-Ozanimod hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sphingosine-1-phosphate receptor modulation.
Biology: Investigated for its effects on lymphocyte migration and immune response.
Medicine: Primarily used in clinical trials and treatments for multiple sclerosis and ulcerative colitis.
Industry: Employed in the development of new therapeutic agents targeting autoimmune diseases.
作用機序
®-Ozanimod hydrochloride exerts its effects by selectively modulating sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This modulation results in the sequestration of lymphocytes in lymphoid tissues, preventing their migration to sites of inflammation. The compound’s action on these receptors helps reduce the autoimmune response, thereby alleviating symptoms of multiple sclerosis and ulcerative colitis.
類似化合物との比較
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: Similar in function, used for secondary progressive multiple sclerosis.
Ponesimod: Also targets sphingosine-1-phosphate receptors, used for relapsing forms of multiple sclerosis.
Uniqueness
®-Ozanimod hydrochloride is unique due to its selectivity for S1P1 and S1P5 receptors, which provides a more targeted approach with potentially fewer side effects compared to other sphingosine-1-phosphate receptor modulators. Its pharmacokinetic profile and efficacy in clinical trials further distinguish it from similar compounds.
特性
分子式 |
C23H25ClN4O3 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m1./s1 |
InChIキー |
HAOOCAKHSFYDBU-VEIFNGETSA-N |
異性体SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N.Cl |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


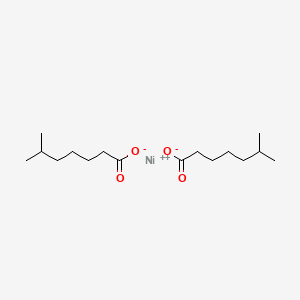

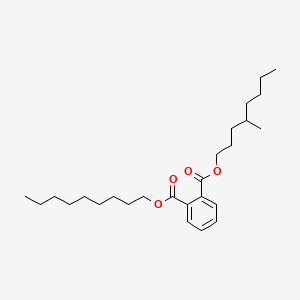
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
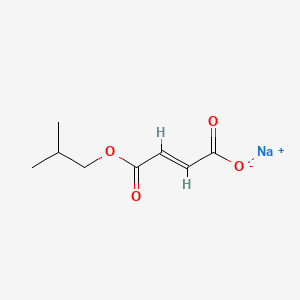
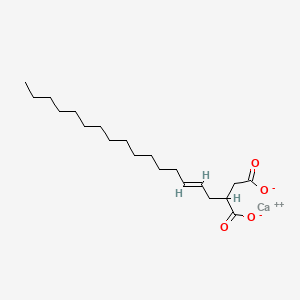
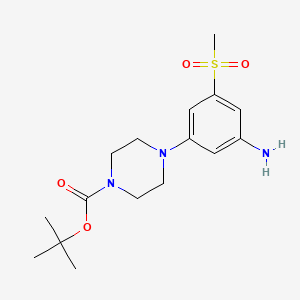
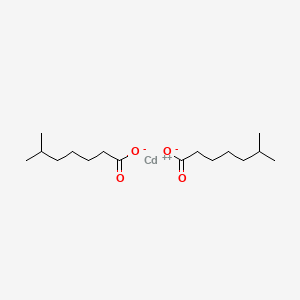
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)

